N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a thiadiazole ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The benzodioxole moiety is then coupled with the thiadiazole ring through a carboxamide linkage. This can be achieved by reacting the benzodioxole derivative with a thiadiazole carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or thiadiazole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Halogenated derivatives of the benzodioxole or thiadiazole rings.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: Known for its role as an aldehyde dehydrogenase 2 (ALDH2) agonist.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific combination of benzodioxole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2,5-thiadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-11(8-5-13-18-14-8)12-4-7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCUOJMHLKRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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